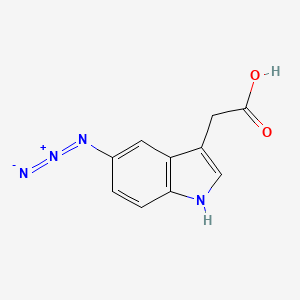

5-Azido-1H-indole-3-acetic acid

Übersicht

Beschreibung

5-Azido-1H-indole-3-acetic acid, also known as (5-Azido-1H-indol-3-yl)acetic acid, is a derivative of indole with a molecular formula of C10H9N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .

Molecular Structure Analysis

The molecular structure of this compound consists of a heteroaromatic ring system of high electroreactivity . It has six hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a polar surface area of 65 Ų . It has an ACD/LogP value of 1.80, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are 1.40 and -0.40, respectively .Wissenschaftliche Forschungsanwendungen

Identification of Auxin-Binding Proteins

5-Azido-1H-indole-3-acetic acid, a photoaffinity analogue of the plant hormone indole-3-acetic acid (IAA), has been instrumental in identifying auxin-binding proteins. In a study by Zettl et al. (1994), this compound was used to label Arabidopsis thaliana membranes, leading to the identification of an auxin-binding protein, Atpm24, related to glutathione S-transferases (GSTs). This study highlights the role of such proteins in plant physiological processes (Zettl, Schell, & Palme, 1994).

Auxin Receptor Identification in Maize

Jones and Venis (1989) utilized 5-azidoindole-3-acetic acid to identify indole-3-acetic acid-binding proteins in maize. They discovered two peptides that specifically bind to this analogue, providing insights into auxin receptors mediating cell elongation in maize (Jones & Venis, 1989).

Exploration of Soluble Auxin-Binding Proteins

Macdonald, Jones, and King (1991) used azido-IAA (5-N3-[7-3H]indole-3-acetic acid) to investigate auxin-binding proteins in Hyoscyamus muticus cells. Their findings revealed specific labeling of polypeptides with high affinity indole-binding sites, contributing to the understanding of auxin action in plants (Macdonald, Jones, & King, 1991).

Development of Research Tools with Indole Derivatives

The work of Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tools, including immobilized and carrier-linked forms of the hormone and its conjugates. This research expanded the utility of indole derivatives in biochemical studies (Ilić et al., 2005).

Identification of Proteins Involved in Auxin Transport

Jones et al. (1984) applied tritiated 5-azidoindole-3-acetic acid to photolabel proteins in maize, identifying several proteins potentially involved in auxin transport. This study provided valuable insights into the molecular mechanisms of hormone transport in plants (Jones et al., 1984).

Eigenschaften

IUPAC Name |

2-(5-azido-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMGTDQGBHMWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229697 | |

| Record name | 5-Azido-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79473-10-2 | |

| Record name | 5-Azido-1H-indole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azido-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

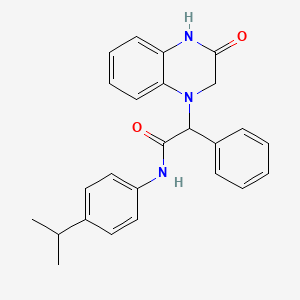

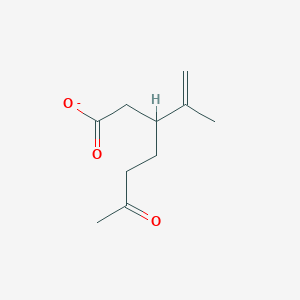

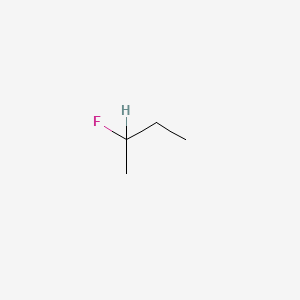

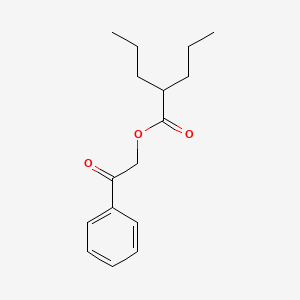

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)

![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)

![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)

![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)

![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)

![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)

![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)